5-Methyl-1H-imidazole-4-carbaldehyde
Overview
Description
5-Methyl-1H-imidazole-4-carbaldehyde is a chemical compound with the CAS number 68282-53-11. It is a white to yellow powder or crystals2. It is highly soluble in water and other polar solvents3.
Synthesis Analysis
The synthesis of 5-Methyl-1H-imidazole-4-carbaldehyde involves reductive amination with the amine in the presence of sodium borohydride to form secondary amines4. It is also used in the synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP)56.
Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-imidazole-4-carbaldehyde is represented by the InChI code 1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7)2. It has a molecular weight of 110.122.
Chemical Reactions Analysis
5-Methyl-1H-imidazole-4-carbaldehyde undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines4. It is also involved in the synthesis of Schiff base condensates with tris(2-aminoethyl)amine (tren) or tris(3-aminopropyl)amine (trpn)6.
Physical And Chemical Properties Analysis
5-Methyl-1H-imidazole-4-carbaldehyde is a white to yellow powder or crystals2. It is highly soluble in water and other polar solvents3.Scientific Research Applications
Synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP)
- Field : Organic Chemistry
- Application : These compounds are synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of synthesis is not specified in the source .
- Results : The successful synthesis of these compounds demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .
Synthesis of {acetatoaqua[[(4-methylimidazol-5-yl)methylene]histamine]-copper(II)} perchlorate
- Field : Inorganic Chemistry
- Application : This compound is synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of synthesis is not specified in the source .
- Results : The successful synthesis of this compound demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in inorganic chemistry .
Synthesis of Schiff base condensates with tris(2-aminoethyl)amine (tren) or tris(3-aminopropyl)amine (trpn)
- Field : Organic Chemistry
- Application : These compounds are synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of synthesis is not specified in the source .
- Results : The successful synthesis of these compounds demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .
Synthesis of imidazolate-based metal organic framework (MOF) membrane
- Field : Materials Science
- Application : This membrane is synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of synthesis is not specified in the source .
- Results : The successful synthesis of this membrane demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in materials science .
Synthesis of 3,11-bis(4-imidazolylmethyl)-7-methyl-3,7,11,17-tetraazabicyclo[11.3.1]hepta-deca-1(17),13,15-triene
- Field : Organic Chemistry
- Application : This compound is synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of synthesis is not specified in the source .
- Results : The successful synthesis of this compound demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .
Synthesis of a 4-imidazolyl derivative of a 14-membered tetraazamacrocycle and Cu(II) eight and six coordinate compounds
- Field : Inorganic Chemistry
- Application : These compounds are synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of synthesis is not specified in the source .
- Results : The successful synthesis of these compounds demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in inorganic chemistry .
Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye
- Field : Organic Chemistry
- Application : This dye is synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of synthesis is not specified in the source .
- Results : The successful synthesis of this dye demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .
Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)
- Field : Organic Chemistry
- Application : These esters are synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of synthesis is not specified in the source .
- Results : The successful synthesis of these esters demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .
Fabrication of Colorimetric Chemosensor
- Field : Analytical Chemistry
- Application : This chemosensor is fabricated using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of fabrication is not specified in the source .
- Results : The successful fabrication of this chemosensor demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in analytical chemistry .
Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye
- Field : Organic Chemistry
- Application : This dye is synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of synthesis is not specified in the source .
- Results : The successful synthesis of this dye demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .
Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)
- Field : Organic Chemistry
- Application : These esters are synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of synthesis is not specified in the source .
- Results : The successful synthesis of these esters demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .
Fabrication of Colorimetric Chemosensor
- Field : Analytical Chemistry
- Application : This chemosensor is fabricated using 5-Methyl-1H-imidazole-4-carbaldehyde .
- Method : The exact method of fabrication is not specified in the source .
- Results : The successful fabrication of this chemosensor demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in analytical chemistry .
Safety And Hazards
The compound is classified under GHS07 and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation27.
Future Directions
The future directions of 5-Methyl-1H-imidazole-4-carbaldehyde are not explicitly mentioned in the available literature. However, given its use in the synthesis of various compounds and its broad range of chemical and biological properties, it is likely to continue to be a subject of interest in chemical research3.
properties
IUPAC Name |
5-methyl-1H-imidazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWCSNCNHSEXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383814 | |
Record name | 5-Methyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-imidazole-4-carbaldehyde | |
CAS RN |
68282-53-1 | |
Record name | 5-Methyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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